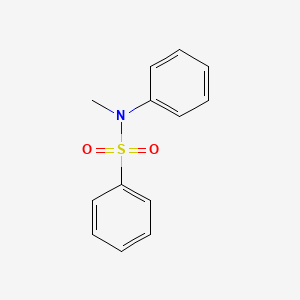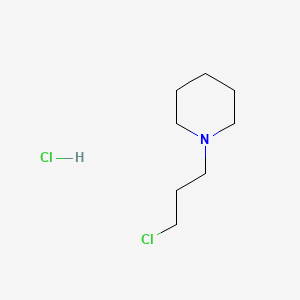
1-(3-Chloropropyl)piperidine hydrochloride
Vue d'ensemble
Description
“1-(3-Chloropropyl)piperidine hydrochloride” is a compound with the empirical formula C8H16ClN and a molecular weight of 161.67 . It is used in the preparation of Triazolotriazine derivatives as A2A receptor antagonists . The chemical formula is C8H16CIN and the molecular weight is 198.13 .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloropropyl)piperidine hydrochloride” is represented by the SMILES string ClCCCN1CCCCC1 . The compound is a monohydrochloride .
Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 219-223 °C . It is soluble in water .
Applications De Recherche Scientifique
1. Crystallography
- Summary of the application : The compound “1-(3-chloropropyl)piperidin-1-ium tetraphenylborate” has been studied for its crystal structure .
- Methods of application : The crystal structure was determined using X-ray diffraction techniques. The asymmetric unit of the title compound was measured .
- Results or outcomes : The crystal structure was successfully determined, providing valuable information for further studies .
2. Medicinal Chemistry
- Summary of the application : Piperidine derivatives, including “1-(3-Chloropropyl)piperidine hydrochloride”, are important synthetic fragments for designing drugs . They have been used as selective ligands for sigma receptors, dual topoisomerase 1-tyrosyl-DNA phosphodiesterase 1 inhibitors, CCR5 antagonist-based HIV-1 entry inhibitors, and potent CCR5 inhibitors .
- Methods of application : The synthesis of these compounds involves various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results or outcomes : These compounds have shown promising results in pharmacological applications, contributing to the development of new drugs .
3. Drug Design
- Summary of the application : Piperidines, including “1-(3-Chloropropyl)piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
- Methods of application : The synthesis of these compounds involves various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results or outcomes : More than twenty classes of pharmaceuticals, as well as alkaloids, contain their derivatives . Over 7000 piperidine-related papers were published during the last five years .
4. Impurity in Pharmaceutical Formulations
- Summary of the application : “1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride” is present as an impurity in nefazodone hydrochloride, a pharmaceutical formulation .
- Methods of application : The synthesis of “1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride” is reported .
- Results or outcomes : The presence of this compound as an impurity in pharmaceutical formulations has been identified .
5. Synthesis of Biologically Active Piperidines
- Summary of the application : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
- Methods of application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results or outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
6. Impurity in Pharmaceutical Formulations
- Summary of the application : “1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride” is present as an impurity in nefazodone hydrochloride, a pharmaceutical formulation .
- Methods of application : The synthesis of “1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride” is reported .
- Results or outcomes : The presence of this compound as an impurity in pharmaceutical formulations has been identified .
Safety And Hazards
Orientations Futures
While specific future directions for “1-(3-Chloropropyl)piperidine hydrochloride” are not detailed in the search results, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(3-Chloropropyl)piperidine hydrochloride”, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
1-(3-chloropropyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN.ClH/c9-5-4-8-10-6-2-1-3-7-10;/h1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOBUDMMFXRNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203187 | |
| Record name | Piperidine, 1-(3-chloropropyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)piperidine hydrochloride | |
CAS RN |
5472-49-1 | |
| Record name | Piperidine, 1-(3-chloropropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5472-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(3-chloropropyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005472491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5472-49-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 1-(3-chloropropyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-chloropropyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

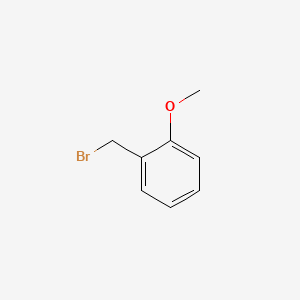
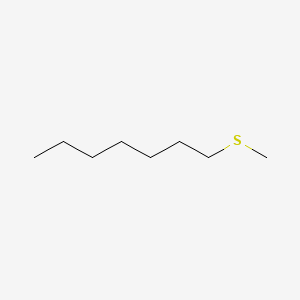
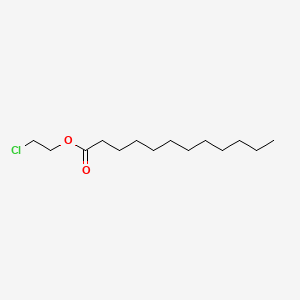
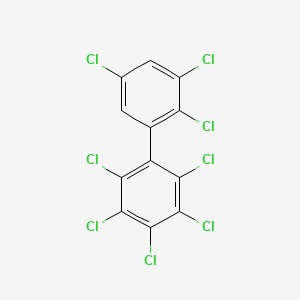
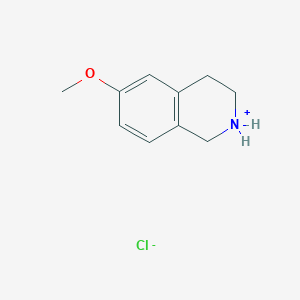
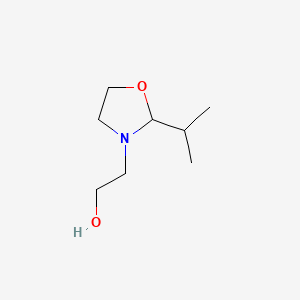
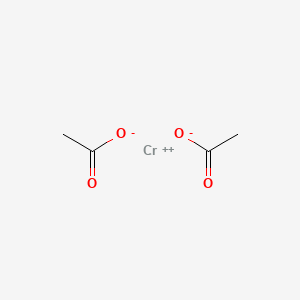
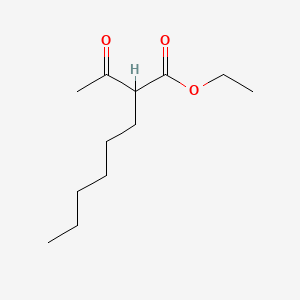
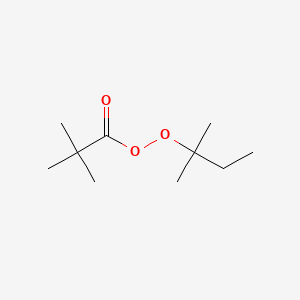
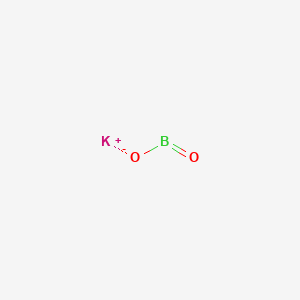
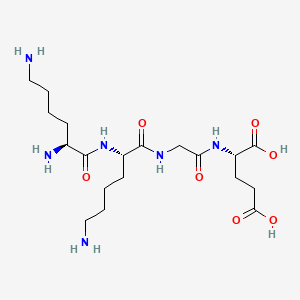
![(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1585030.png)

